N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-7-9-1-3-10(4-2-9)12-8-19-14(16-12)17-13(18)11-5-6-11/h1-4,8,11H,5-6H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDAOUXCOUPOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved by reacting cyclopropanecarboxylic acid with an appropriate amine under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine or other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Halogenated derivatives and strong bases or nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Efficiency : Yields for analogs range from 43% to 60%, with cyclopropanecarbonyl chloride commonly used for amide bond formation .
- Substituent Effects: Electron-Withdrawing Groups (e.g., -Cl, -CN): Enhance metabolic stability and target binding. For example, the dichlorophenyl analog () activates c-Abl kinase, while the cyano group in the target compound may improve selectivity for similar targets. Hydrophilic Groups (e.g., hydroxycarbamimidoyl in Compound 27): Improve solubility and enzyme inhibition (GSK-3β IC₅₀: ~100 nM) .
Kinase and Enzyme Modulation
- c-Abl Kinase Activation: The dichlorophenyl analog () demonstrated potent activation of c-Abl, a key regulator in cell signaling. The target compound’s cyano group may similarly engage kinase active sites but with distinct selectivity .
- GSK-3β Inhibition : Compound 27 () showed anti-neuroinflammatory effects via GSK-3β inhibition (IC₅₀: ~100 nM), suggesting the target compound could be optimized for neurodegenerative disease applications .
- COX/LOX Inhibition : Thiazole derivatives like 6a () exhibit dual COX-1/COX-2 inhibition (IC₅₀: ~9–11 mM), highlighting the scaffold’s versatility in anti-inflammatory drug design .
Antimicrobial and Antiparasitic Activity
- Piperazine-Containing Analogs (): Demonstrated fast-killing properties against Plasmodium falciparum (malaria parasite), suggesting that substituents like piperazine enhance antiparasitic activity. The target compound’s cyano group could be explored for similar applications .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Key Insights :
- The cyano group in the target compound may reduce LogP compared to chlorinated analogs, improving aqueous solubility.
- Higher solubility could enhance bioavailability for central nervous system (CNS) targets, as seen in mGluR5-binding analogs (e.g., 11C-ABP688 in ) .
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 243.29 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer applications.
Anticancer Efficacy
Recent studies have demonstrated that derivatives of compounds containing the thiazole moiety exhibit significant anticancer properties. For instance, research highlighted in a study published in RSC Advances indicates that thiazole-based compounds show efficacy against various cancer cell lines, including HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) cells. Notably, some derivatives have shown GI50 values as low as 1.0 μM against MCF-7 cells, outperforming established chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3f | MCF-7 | 1.0 ± 0.1 | Caspase-dependent apoptosis |
| 3b′ | HCT-116 | 1.6 ± 0.2 | Caspase-dependent apoptosis |
| Control | MRC-5 | - | Non-cancerous control |
The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through caspase activation pathways. In vitro assays have confirmed that treatment with this compound leads to significant cell cycle arrest and apoptosis in targeted cancer cells .
Selectivity and Toxicity
Studies indicate that compounds related to this compound exhibit selectivity towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects associated with conventional chemotherapy .
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of thiazole derivatives for their anticancer properties:
- Synthesis Methodology : A one-pot synthesis method was developed for creating libraries of thiazole derivatives from substituted thiosemicarbazones and α-bromo-4-cyanoacetophenone. This method allows for rapid generation of compounds with varying substituents to optimize biological activity .
- In Vivo Studies : Further investigations into the in vivo efficacy of these compounds are ongoing, with preliminary results suggesting promising outcomes in animal models.
- Clinical Relevance : The potential for these compounds to be developed into therapeutic agents is supported by their favorable pharmacokinetic profiles observed in preliminary studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via a multi-step approach. Cyclopropanecarboxylic acid is first converted to its acyl chloride, which is then coupled with 2-amino-4-(4-cyanophenyl)thiazole under Schotten-Baumann conditions. Critical parameters include temperature control (0–5°C for acylation), solvent choice (e.g., THF or dichloromethane), and stoichiometric ratios to minimize by-products. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .
- Validation : Reaction progress is monitored via TLC and confirmed by -NMR for intermediate thiazole amine formation .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Analytical Techniques :
- X-ray crystallography resolves the cyclopropane ring geometry and thiazole-phenyl dihedral angles, confirming stereochemical fidelity (e.g., C–C bond lengths: 1.49–1.52 Å; torsion angles: 85–90°) .
- Spectroscopy : -NMR (δ 1.2–1.5 ppm for cyclopropane protons; δ 8.0–8.2 ppm for cyanophenyl aromatic protons) and IR (C≡N stretch at ~2230 cm) validate functional groups .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in antifungal applications?
- Key Findings :
- Substituents on the thiazole ring (e.g., electron-withdrawing groups like –CN) enhance antifungal potency by improving membrane permeability. Replacement of the cyclopropane with larger rings (e.g., cyclohexane) reduces activity due to steric hindrance .
- 3D-QSAR models indicate that electrostatic potential maps near the cyanophenyl group correlate with inhibition of fungal cytochrome P450 enzymes (e.g., IC values: 0.8–12.5 μM against Candida albicans) .
Q. How can molecular docking and dynamics simulations predict target binding modes?
- Computational Approach :
- Docking : Autodock Vina or Schrödinger Suite is employed to model interactions with fungal CYP51 (lanosterol 14α-demethylase). The cyanophenyl group forms π-π stacking with Phe228, while the cyclopropane carboxamide hydrogen-bonds to Thr311 .
- MD Simulations : GROMACS is used to assess stability (RMSD < 2.0 Å over 100 ns), revealing conformational flexibility in the thiazole moiety during binding .
Q. What strategies mitigate discrepancies in bioactivity data across different experimental models?
- Troubleshooting :
- Assay Variability : Standardize inoculum size (e.g., 1×10 CFU/mL for MIC assays) and solvent controls (DMSO ≤1% v/v) to minimize false positives .
- Metabolic Stability : Use liver microsome assays (e.g., human/rat) to identify rapid degradation (t < 30 min) and guide structural tweaks, such as fluorination of the cyclopropane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
